5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, oxan-4-yl, and pyrimidin-2-yl piperazin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom and other substituents. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and oxan-4-yl intermediates. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Common in modifying the pyrimidine core or the substituents attached to it.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide: Another pyrimidine derivative with different substituents.
N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines: A compound with similar structural features but different functional groups.
Uniqueness
5-Fluoro-4-(oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H21FN6O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-fluoro-4-(oxan-4-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H21FN6O/c18-14-15(13-2-10-25-11-3-13)21-12-22-16(14)23-6-8-24(9-7-23)17-19-4-1-5-20-17/h1,4-5,12-13H,2-3,6-11H2 |
InChI Key |
ZQYKSCOTYSTVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4)F |
Origin of Product |
United States |
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